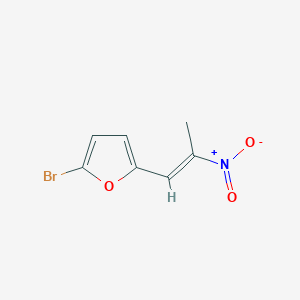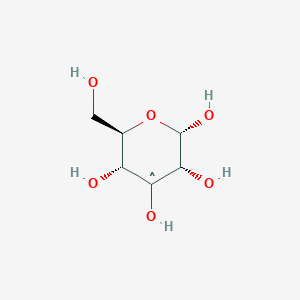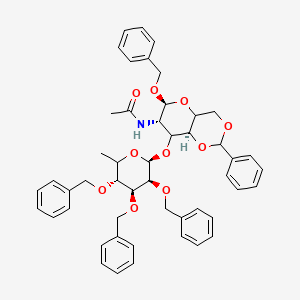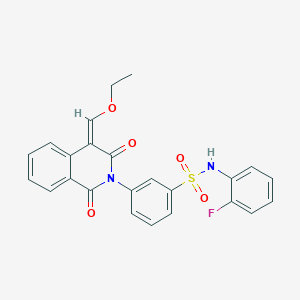
N-2-Benzyloxyphenyl a-Benzilidene-d5 Isobutyrylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide is a deuterated intermediate of the metabolite of Atorvastatin, a selective, competitive HMG-CoA reductase inhibitor. Atorvastatin is known for its ability to lower both elevated LDL-cholesterol and triglycerides in patients .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide involves the incorporation of deuterium atoms into the molecular structure. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. general synthetic methods involve the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide is carried out under controlled conditions to ensure high purity and yield. The process involves multiple steps, including the preparation of intermediates, deuterium exchange reactions, and purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the fate of deuterated metabolites.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmacokinetic studies.
Wirkmechanismus
The mechanism of action of N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide involves its role as an intermediate in the metabolism of Atorvastatin. It acts by inhibiting HMG-CoA reductase, an enzyme involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels in the body. The molecular targets and pathways involved include the HMG-CoA reductase enzyme and the cholesterol biosynthesis pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-2-Benzyloxyphenyl α-Benzilidene Isobutyrylacetamide: The non-deuterated version of the compound.
Atorvastatin: The parent drug from which the compound is derived.
Other HMG-CoA Reductase Inhibitors: Such as Simvastatin and Lovastatin.
Uniqueness
N-2-Benzyloxyphenyl α-Benzilidene-d5 Isobutyrylacetamide is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This isotopic labeling distinguishes it from other similar compounds and makes it valuable for research applications .
Eigenschaften
Molekularformel |
C26H25NO3 |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
(2E)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(2-phenylmethoxyphenyl)pentanamide |
InChI |
InChI=1S/C26H25NO3/c1-19(2)25(28)22(17-20-11-5-3-6-12-20)26(29)27-23-15-9-10-16-24(23)30-18-21-13-7-4-8-14-21/h3-17,19H,18H2,1-2H3,(H,27,29)/b22-17+/i3D,5D,6D,11D,12D |
InChI-Schlüssel |
RRNXUUBLQLMXRU-QVRPWJBBSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(\C(=O)C(C)C)/C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3)[2H])[2H] |
Kanonische SMILES |
CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B12342610.png)
![3-benzyl-N-methyl-2,9-disulfanylidene-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-6-carboxamide](/img/structure/B12342616.png)
![2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B12342623.png)
![N-[2-methyl-1-(tetrazolidin-5-yl)propyl]benzamide](/img/structure/B12342628.png)
![2-[4-(1-{[(2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide](/img/structure/B12342629.png)
![3-benzyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B12342634.png)


![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methyl-5-phenylpyrazolidine-3-carboxamide](/img/structure/B12342654.png)


![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12342663.png)

